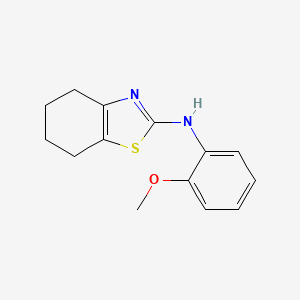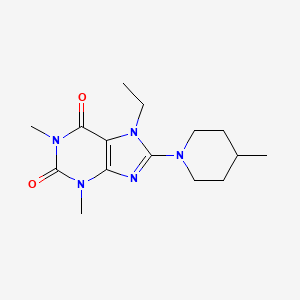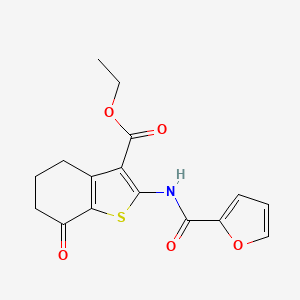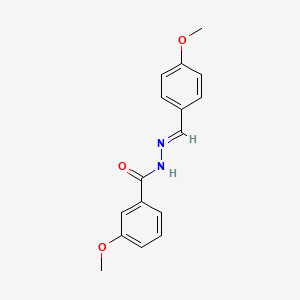
N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known by its chemical name, TMB-2.
Applications De Recherche Scientifique
Antitumor Activities
Benzothiazole derivatives, including the N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine structure, have demonstrated potent and selective antitumor activity against various cancer cell lines. Metabolic transformations such as N-acetylation and oxidation play a central role in their mechanism of action, with the nature of the 3'-substituent influencing the predominant metabolic process. These compounds exhibit selective toxicity towards cancer cells, potentially offering novel therapeutic options for cancer treatment (Chua et al., 1999).
Urease Inhibition and Nitric Oxide Scavenging
Newly synthesized 2-amino-6-arylbenzothiazoles were evaluated for their urease enzyme inhibition and nitric oxide scavenging activity. Among them, specific compounds demonstrated significant activity in inhibiting the urease enzyme and scavenging nitric oxide, indicating potential for therapeutic applications in conditions where these activities are desirable (Gull et al., 2013).
Anticonvulsant and Neuroprotective Effects
N-(Substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Certain derivatives emerged as effective anticonvulsants in preclinical models, also showing promising neuroprotective effects by modulating markers of oxidative stress. These findings suggest a potential for the development of new treatments for epilepsy and associated neuronal damage (Hassan et al., 2012).
Aggregation-Induced Emission Enhancement
Benzothiazole-based compounds have been studied for their aggregation-induced emission enhancement (AIEE) properties. The structural modification by introducing benzothiazole units has been shown to significantly affect their photophysical behavior, which is crucial for applications in organic optoelectronics and fluorescence imaging (Qian et al., 2007).
Antimicrobial Activity
Derivatives of benzothiazole have been explored for their antimicrobial activities. Compounds have been synthesized and tested against various microorganisms, demonstrating potent antibacterial and antifungal effects. This highlights their potential as lead compounds for the development of new antimicrobial agents (Jafar et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLVHVMHQMPEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)


![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)
![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)
![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

